3-Fluoropyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyridine-4-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both fluorine and sulfonamide groups imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using reagents like Selectfluor® . The sulfonamide group can then be introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions .
Industrial Production Methods: Industrial production of 3-Fluoropyridine-4-sulfonamide may involve large-scale nucleophilic substitution reactions followed by sulfonylation. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium fluoride (KF) and other nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 3-chloropyridine-4-sulfonamide when chlorine is the nucleophile.
Oxidation and Reduction: Products include various oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
3-Fluoropyridine-4-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Agrochemicals: The compound is utilized in the synthesis of herbicides and pesticides due to its stability and reactivity.
Material Science: It serves as a precursor for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-Chloropyridine-4-sulfonamide
- 3-Bromopyridine-4-sulfonamide
- 3-Iodopyridine-4-sulfonamide
Comparison:
- Reactivity: 3-Fluoropyridine-4-sulfonamide is generally less reactive than its chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom .
- Stability: The fluorine atom imparts greater stability to the compound compared to its halogenated counterparts .
- Applications: While all these compounds have applications in medicinal chemistry and agrochemicals, this compound is particularly valued for its unique balance of reactivity and stability .
Properties
IUPAC Name |
3-fluoropyridine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSDYBNAYYOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.